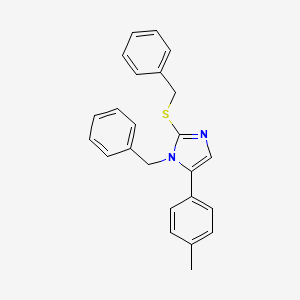

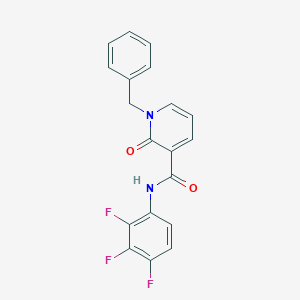

![molecular formula C10H12ClF2NO B2665158 3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride CAS No. 2402830-95-7](/img/structure/B2665158.png)

3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride” is a chemical compound that falls under the category of heterocyclic compounds . It’s a four-membered ring ether compound, including monofunctional oxetane, bifunctional oxetane, modified oxetane . The ring tension of the oxetane is smaller than that of a three-membered ring, but the oxetane has high reaction activity due to strong alkalinity, namely strong nucleophilicity .

Synthesis Analysis

The synthesis of this compound involves several steps . The initial raw materials are compound 1 and compound 2, which are synthesized into compound 3 under the action of LiHMDS/THF . Then, a desulfonylation reaction is carried out on compound 3 to obtain compound 4 . Finally, tert-butylsulfinyl is removed from compound 4 to obtain the final product .Molecular Structure Analysis

The molecular structure of “3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride” is represented by the linear formula C9H10CLF2NO .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the action of LiHMDS/THF, desulfonylation, and the removal of tert-butylsulfinyl . These reactions are characterized by their convenience, mild and easily controlled conditions, low cost, suitability for process amplification, easy purification of products, and high yield .科学的研究の応用

Palladium-Catalyzed Trifluoromethylation

The research demonstrates an efficient method for appending trifluoromethyl groups to a broad range of aryl substrates using a carefully optimized palladium catalyst. This process, which includes the addition of trifluoromethyl groups to many intermediates in pharmaceutical and agrochemical synthesis, highlights the significance of fluorine atoms in modifying the properties of organic molecules, thereby enhancing their applicability as pharmaceuticals, agrochemicals, or organic materials building blocks (Cho et al., 2010).

Chemosensitive Chlorophyll Derivatives

This study explores the optical detection of various amines by synthetic 3-trifluoroacetyl-131-deoxo-pyropheophorbides in solution. The 3-trifluoroacetyl group of synthetic pigments reacts with amines to give hemiaminal-type adducts with blue-shifted absorption bands, demonstrating the application of modified chlorophyll derivatives in detecting amines, which could have implications in environmental monitoring and analytical chemistry (Tamiaki et al., 2013).

Synthesis and Characterization of Fluorous Amines

This research presents the synthesis of perfluoroalkyl-substituted enantiopure amines, illustrating the role of fluorous compounds in facilitating resolutions of enantiomers through diastereomeric salt formation. The study highlights the solubility patterns and reactivity of these novel chiral amines, underscoring the potential applications of fluorous chemistry in pharmaceutical synthesis and chiral separation technologies (Szabó et al., 2006).

Reactivity of Manganese Complexes

Investigation into the reactivity of manganese complexes with different ligands, demonstrating the fundamental aspects of metal-ligand interactions and their implications in catalysis and material science. This research contributes to the understanding of the structural and electronic factors influencing the reactivity of metal complexes, which is critical for designing catalysts and functional materials (Baldwin et al., 1999).

Corrosion Inhibition by Amine Derivatives

A study on the use of amine derivative compounds as corrosion inhibitors for mild steel in HCl medium, showcasing the application of organic inhibitors in protecting metals against corrosion. This research is relevant for developing new materials with enhanced corrosion resistance, important in industrial applications and infrastructure maintenance (Boughoues et al., 2020).

特性

IUPAC Name |

3-[(2,4-difluorophenyl)methyl]oxetan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO.ClH/c11-8-2-1-7(9(12)3-8)4-10(13)5-14-6-10;/h1-3H,4-6,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGQTOFUJIJPIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CC2=C(C=C(C=C2)F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

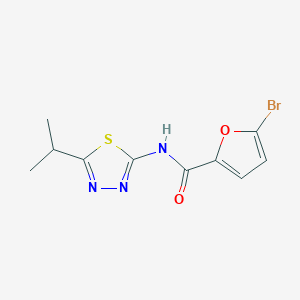

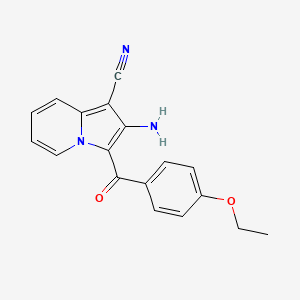

![N-(3,4-dichlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2665080.png)

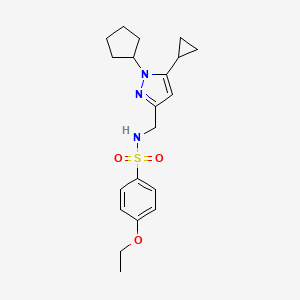

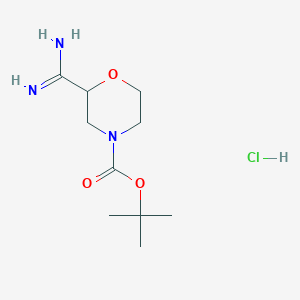

![N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2665092.png)

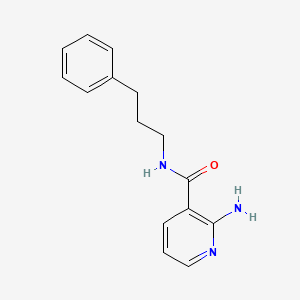

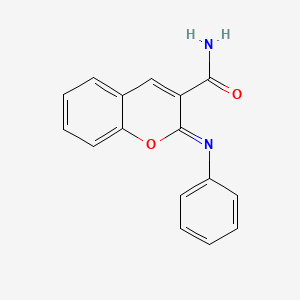

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2665094.png)

![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2665096.png)

![Methyl 2-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylate](/img/structure/B2665097.png)